2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one
Description
2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a synthetic organic compound featuring a ketone backbone substituted with a 2-aminophenoxy group and a 4-methylpiperazine moiety. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions or coupling strategies, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-(2-aminophenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-5-3-2-4-11(12)14/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVPQRFESOHTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Building Blocks
Solvent Systems
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Polar aprotic solvents : THF demonstrates superior performance in SN2 reactions (yield improvement: 22% vs. acetonitrile).
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Ether derivatives : 2-Methyl THF shows reduced side product formation compared to traditional MTBE.
Stepwise Synthesis Protocol
Formation of 1-(4-Methylpiperazin-1-yl)ethan-1-one
Reaction conditions :
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Molar ratio : 4-Methylpiperazine : Chloroacetyl chloride = 1 : 1.05
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Temperature : 0–5°C (slow addition), then 25°C for 12 hr
Etherification with 3-Aminophenol
Key parameters :
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Reaction monitoring : Disappearance of starting ketone (TLC, Rf = 0.6 in EtOAc/hexane 1:1)
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Critical control points :
Purification :
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Initial extraction : 5% NaHCO₃ wash (3× volumes)
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Chromatography : Silica gel (230–400 mesh), eluent gradient from 100% DCM to 5% MeOH/DCM
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Final crystallization : n-Heptane/EtOAc (4:1)
Process Optimization Strategies
Solvent Screening Results
| Solvent | Reaction Completion (24 hr) | Isolated Yield | Side Products |
|---|---|---|---|
| THF | 98% | 68% | <2% |
| 2-Me THF | 95% | 63% | 3% |
| DMF | 100% | 58% | 12% |
| Acetonitrile | 85% | 54% | 8% |
Temperature Profile Analysis
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<50°C : Incomplete reaction (conversion <40% at 72 hr)
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>90°C : Degradation observed (5–7% per hour)
Catalytic Hydrogenation for Final Purification
Post-synthetic impurities primarily include:
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N-Oxide derivatives (2–4%)
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Dimerization products (1–3%)
Hydrogenation conditions :
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Catalyst : 10% Pd/C (5 wt%)
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Pressure : 50 psi H₂
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Time : 6 hr at 25°C
Post-treatment purity :
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HPLC: 99.2–99.5%
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Residual Pd: <10 ppm (ICP-MS)
Analytical Characterization Data
Spectroscopic Profiles
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost (USD/g) | Kilo Lab Cost (USD/kg) |
|---|---|---|
| 4-Methylpiperazine | 12.50 | 9,800 |
| 3-Aminophenol | 8.20 | 6,500 |
| Pd/C catalyst | 45.00 (reusable 3×) | 32,000 |
Comparative Evaluation of Synthetic Routes
| Parameter | Pathway A (Modular) | Pathway B (Convergent) |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 42% | 38% |
| Purity | 99.2% | 98.7% |
| Scalability | >50 kg batch proven | Limited to 10 kg |
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Structural Modifications in Piperazine/Ethanone Derivatives
The table below highlights key structural analogs and their differences:
Key Observations :
Pharmacological and Biochemical Comparisons
- Enzyme Inhibition: The dual MAO-B/AChE inhibitory activity of 1-(4-(tert-butyl)phenyl)-2-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one (IC₅₀ values: MAO-B = 0.8 μM, AChE = 1.2 μM) suggests that pyridinyl and tert-butyl groups enhance multi-target activity . In contrast, acetylcholinesterase (AChE) inhibition by 2-(2-(4-benzylpiperazin-1-yl)ethanone derivatives (IC₅₀ ~ 2.5 μM) highlights the importance of benzyl groups for enzyme binding . The target compound’s 2-aminophenoxy group may offer unique binding interactions yet to be fully characterized.
Antifungal Activity :
- 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one demonstrates moderate antifungal activity (MIC = 8 μg/mL against Candida albicans), attributed to the chlorophenyl group’s hydrophobicity and hydroxypiperidine’s metabolic stability .
Biological Activity
2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 233.31 g/mol. Its structure features a piperazine ring and an aminophenoxy group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Aminophenoxy Precursor : The initial step involves creating the aminophenoxy derivative.
- Reaction with 4-Methylpiperazine : This precursor is then reacted with 4-methylpiperazine under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as palladium on carbon to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
- Mechanism : The compound has been shown to inhibit certain cancer cell lines, suggesting its potential to interfere with cellular proliferation and induce apoptosis in malignant cells. The presence of both the piperazine and aminophenoxy groups likely enhances its interaction with biological targets involved in tumor growth.
- Case Study : In vitro studies have demonstrated that this compound can reduce the viability of cancer cells by modulating key signaling pathways associated with cell survival and death.
Enzyme Interaction
The compound's structure allows it to bind to various enzymes and receptors, modulating their activity:
- Enzyme Inhibition : It has been reported to inhibit protease activity in specific cancer models, contributing to its anticancer effects .
- Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) to determine binding affinities, revealing that the compound binds effectively to targets implicated in cancer progression.
Comparative Analysis
A comparison with similar compounds highlights the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one | Similar piperazine structure | Significant anticancer properties |
| 2-(2-Aminophenoxy)ethanol | Lacks piperazine ring | Limited biological activity |
The mechanism by which this compound exerts its effects involves:
- Target Interaction : Binding to specific receptors or enzymes that regulate critical pathways in cell proliferation and apoptosis.
- Signal Modulation : Altering signaling cascades that lead to either cell survival or programmed cell death.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Aminophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one and its derivatives?
Methodological Answer: The compound and its derivatives are typically synthesized via multi-step organic reactions. Key methods include:
- Hantzsch Reaction : Used to construct heterocyclic moieties, such as 1,3-thiazole derivatives, by reacting thioureas with α-haloketones. This approach is effective for introducing the 4-methylpiperazine group (e.g., cardiotropic agents in ).
- Pd-Catalyzed Coupling Reactions : For example, tert-butyl carbamate intermediates are synthesized using Pd₂(dba)₃ and BINAP ligands in toluene under nitrogen, followed by reductions with Fe powder and NH₄Cl ().
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Pd₂(dba)₃, BINAP, toluene, N₂ | Coupling reaction | |
| 2 | Fe powder, NH₄Cl in EtOH | Nitro-group reduction | |
| 3 | HCl/MeOH, K₂CO₃ | Deprotection |
Q. How is X-ray crystallography employed in determining the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Data Collection : At low temperatures (e.g., 113 K) to minimize thermal motion.
Structure Solution : Using SHELXS or SHELXD for phase determination.
Refinement : SHELXL refines anisotropic displacement parameters and applies restraints for disordered regions. Metrics like -factor (<0.05) and data-to-parameter ratio (>15) ensure reliability.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across studies on piperazine-containing compounds?
Methodological Answer:
- Comparative SAR Analysis : Compare substituent effects (e.g., 4-methylpiperazine vs. phenylpiperazine) on target binding. For example, the 4-methyl group in Hsp90 inhibitors enhances solubility and binding affinity ().
- Experimental Replication : Standardize assays (e.g., isolated rat aorta models for cardiotropic activity) to control variables like tissue preparation and compound purity.
Q. How can reaction yields be optimized in multi-step syntheses of derivatives?
Methodological Answer:
Q. What advanced computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries against Hsp90 to identify binding hotspots, then optimize using molecular docking (e.g., Astex’s approach in ).
- Molecular Dynamics (MD) Simulations : Assess stability of the 4-methylpiperazine moiety in binding pockets over 100-ns trajectories.
Q. How should discrepancies between theoretical and experimental crystallographic data be addressed?
Methodological Answer:
Q. Table 2: Key Pharmacological Findings
| Study Model | Activity | Reference |
|---|---|---|
| Rat thoracic aorta | Cardiotropic activity exceeding L-carnitine | |
| Hsp90 inhibition | Low-nM IC₅₀ via fragment optimization |
Q. How does the 4-methylpiperazine moiety influence pharmacokinetics?
Methodological Answer:
Q. What in vitro/ex vivo models evaluate cardiotropic activity?
Methodological Answer:
- Ex Vivo : Isolated rat aortic rings pre-contracted with KCl (EC₅₀ determination).
- In Vitro : H9c2 cardiomyocyte assays for calcium flux or mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
